molecular formula C24H18ClN5O4 B12020614 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 634897-37-3

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12020614
CAS No.: 634897-37-3
M. Wt: 475.9 g/mol
InChI Key: LFBULAJXASFMOP-VULFUBBASA-N
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Description

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a nitrophenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the intermediate 3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide. This intermediate is then reacted with 4-nitrobenzaldehyde under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining purity and yield, would apply if scaled up.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or alter existing ones.

    Reduction: Reduction reactions can be used to modify the nitrophenyl group, potentially converting it to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction could produce an amine derivative .

Scientific Research Applications

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating them. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide apart is its combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both a nitrophenyl and a chlorobenzyl group allows for diverse chemical modifications and interactions, making it a valuable compound for research.

Properties

CAS No.

634897-37-3

Molecular Formula

C24H18ClN5O4

Molecular Weight

475.9 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H18ClN5O4/c25-21-4-2-1-3-18(21)15-34-20-11-7-17(8-12-20)22-13-23(28-27-22)24(31)29-26-14-16-5-9-19(10-6-16)30(32)33/h1-14H,15H2,(H,27,28)(H,29,31)/b26-14+

InChI Key

LFBULAJXASFMOP-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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